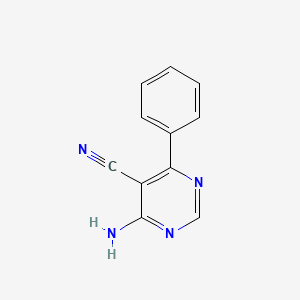
4-Amino-6-phenylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-phenylpyrimidine-5-carbonitrile is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features an amino group (-NH2) at the 4-position, a phenyl group (a benzene ring) at the 6-position, and a carbonitrile group (-CN) at the 5-position of the pyrimidine ring. Pyrimidines are known for their diverse biological activities and are found in many important biological molecules, such as nucleotides.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as phenylamine (aniline) and malononitrile.
Condensation Reaction: The reaction involves a condensation process where phenylamine reacts with malononitrile in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale condensation processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The amino group in this compound can be oxidized to form various derivatives, such as nitro compounds.
Reduction: The carbonitrile group can undergo reduction to form amines or amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the carbonitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amines or amides.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-6-phenylpyrimidine-5-carbonitrile has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Derivatives of this compound have been investigated for their therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mécanisme D'action
The mechanism by which 4-Amino-6-phenylpyrimidine-5-carbonitrile exerts its effects depends on its specific derivatives and applications. For example, in anticancer applications, derivatives of this compound may act as tyrosine kinase inhibitors, interfering with the signaling pathways that promote cancer cell growth. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to cellular functions.
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine
4-Aminopyrimidine
2,4-Diaminopyrimidine
4-Amino-6-methylpyrimidine-5-carbonitrile
Propriétés
Numéro CAS |
19796-49-7 |
|---|---|
Formule moléculaire |
C11H8N4 |
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
4-amino-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H8N4/c12-6-9-10(14-7-15-11(9)13)8-4-2-1-3-5-8/h1-5,7H,(H2,13,14,15) |
Clé InChI |
BJYABIWEHPPBMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC=N2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


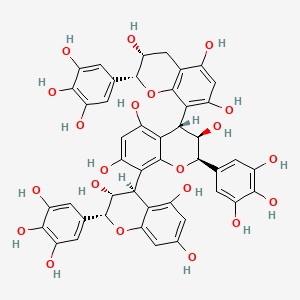
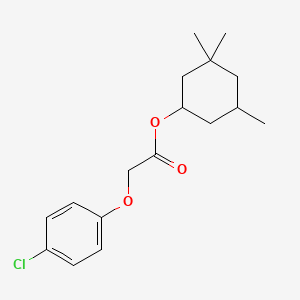
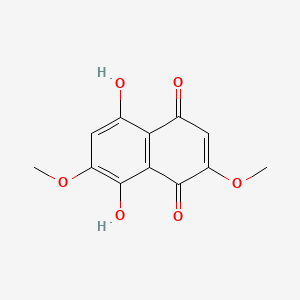
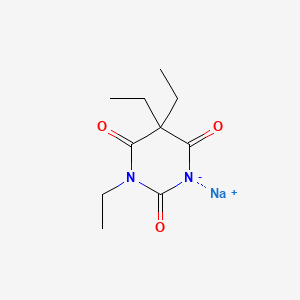

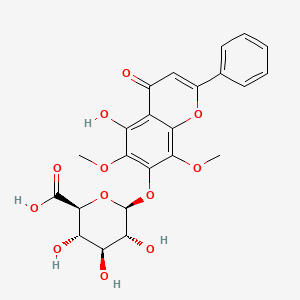
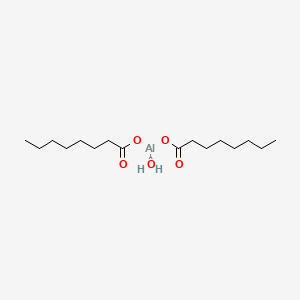
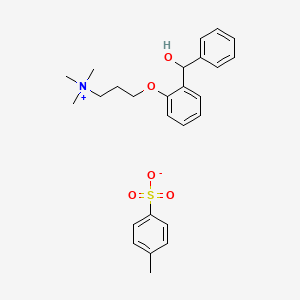
![3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one](/img/structure/B15342133.png)
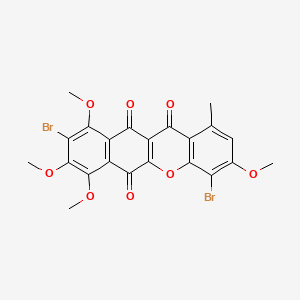
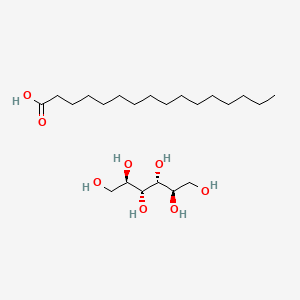
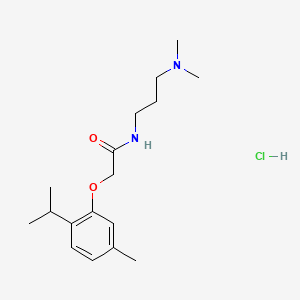
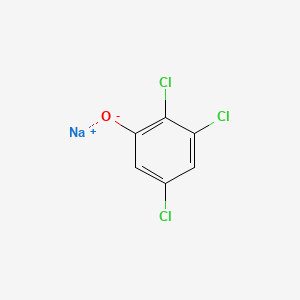
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)
